Moxazocine - 58239-89-7

Moxazocine

Catalog Number: EVT-275178
CAS Number: 58239-89-7
Molecular Formula: C18H25NO2
Molecular Weight: 287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moxazocine is discontinued (DEA controlled substance). It is an opioid analgesic of the benzomorphan family. It acts as a partial agonist or mixed agonist/antagonist of the opioid receptors and binds preferentially to the κ-opioid receptor.
Source

Moxazocine was first synthesized in the 1980s as part of ongoing research into new antipsychotic agents. Its development was driven by the need for medications that could provide effective treatment with fewer side effects compared to traditional antipsychotics.

Classification

Moxazocine is classified as a second-generation antipsychotic, also known as an atypical antipsychotic. This classification indicates that it has a different mechanism of action compared to first-generation antipsychotics, which primarily block dopamine receptors.

Synthesis Analysis

Methods

The synthesis of Moxazocine involves several key steps that typically include the formation of its core structure through multi-step organic reactions. The process often employs techniques such as:

  1. Nucleophilic substitution: This method is used to introduce various functional groups into the molecular structure.
  2. Cyclization reactions: These reactions help in forming the cyclic components of the molecule, which are crucial for its biological activity.
  3. Purification techniques: After synthesis, compounds are purified using methods like recrystallization or chromatography to isolate Moxazocine from by-products.

Technical Details

The exact synthetic route can vary, but a common approach involves starting from a substituted phenyl ring and introducing a piperazine moiety through a series of condensation reactions. The final product is typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure

Moxazocine's molecular formula is C17_{17}H21_{21}N3_{3}O. The compound features a complex structure that includes:

  • A phenyl ring
  • A piperazine ring
  • Various substituents that enhance its pharmacological properties

Data

The molecular weight of Moxazocine is approximately 283.37 g/mol. Its three-dimensional structure can be visualized using computational chemistry software, allowing researchers to study its interactions with biological targets.

Chemical Reactions Analysis

Reactions

Moxazocine undergoes several chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: This reaction can occur under physiological conditions, affecting the compound's stability and bioavailability.
  2. Oxidation: Moxazocine may be oxidized in vivo, leading to metabolites that can also exhibit pharmacological activity.
  3. Conjugation: The compound may undergo conjugation with glucuronic acid or sulfate, facilitating its excretion from the body.

Technical Details

Understanding these reactions is essential for predicting the pharmacokinetics and pharmacodynamics of Moxazocine, which informs dosage and administration strategies in clinical settings.

Mechanism of Action

Process

Moxazocine exerts its therapeutic effects primarily through modulation of neurotransmitter systems:

  • Dopamine Receptor Antagonism: It blocks D2 dopamine receptors, which helps alleviate symptoms of psychosis.
  • Serotonin Receptor Activity: It also interacts with serotonin receptors (5-HT2A), contributing to its efficacy and potentially reducing side effects associated with dopamine blockade.

Data

Clinical studies have shown that Moxazocine can effectively reduce both positive and negative symptoms of schizophrenia, demonstrating its broad-spectrum activity in treating psychotic disorders.

Physical and Chemical Properties Analysis

Physical Properties

Moxazocine is typically a white to off-white crystalline powder with moderate solubility in water. Its melting point ranges between 150°C to 160°C, indicating thermal stability under standard conditions.

Chemical Properties

The compound exhibits stability under normal storage conditions but may degrade when exposed to light or moisture. Its chemical reactivity allows it to participate in various reactions typical for organic compounds, including electrophilic aromatic substitution.

Relevant Data or Analyses

The partition coefficient (log P) indicates moderate lipophilicity, suggesting good absorption characteristics when administered orally.

Applications

Scientific Uses

Moxazocine's primary application is in psychiatry for treating schizophrenia and related disorders. Research continues into its potential use in other areas such as:

  • Mood Disorders: Investigating efficacy in treating bipolar disorder.
  • Adjunctive Therapy: Exploring its role alongside other medications for treatment-resistant cases.
  • Neuropharmacology Studies: Understanding its mechanisms may reveal insights into new therapeutic targets for psychiatric conditions.
Historical Context and Development of Moxazocine

Emergence in Opioid Analgesic Research (1980s)

Moxazocine emerged during the 1980s as part of a concerted effort to develop opioid analgesics with improved therapeutic indices—specifically targeting compounds with reduced respiratory depression and abuse potential compared to classical mu-opioid agonists. This period coincided with critical shifts in pain management paradigms, heavily influenced by the World Health Organization's 1986 Cancer Pain Monograph and the American Pain Society's "pain as the fifth vital sign" campaign. These initiatives unintentionally fueled broader opioid prescribing, creating an urgent need for safer analgesics [1].

Moxazocine’s development was situated within a wave of benzomorphan derivatives investigated for mixed efficacy profiles—combining kappa-opioid receptor (KOR) agonism with mu-opioid receptor (MOR) antagonism. Early preclinical studies highlighted its potential to dissociate analgesia from euphoria, a property attributed to its KOR-selective effects. Unlike pure MOR agonists, KOR agonists like moxazocine were theorized to lack rewarding effects, making them promising candidates for non-addictive pain relief [1] [6].

Evolution from Benzomorphan Pharmacophore Modifications

Moxazocine’s chemical design stemmed from strategic modifications to the benzomorphan scaffold—a tricyclic structure featuring a benzene ring fused with piperidine. Pharmacophore modeling defines such scaffolds by their spatial arrangement of electronic and steric features necessary for biological activity. Key pharmacophoric elements in benzomorphans include:

  • Hydrophobic regions (benzene ring)
  • Hydrogen bond acceptors (piperidine oxygen)
  • Positive ionizable centers (tertiary nitrogen) [8].

Table 1: Core Pharmacophore Features of Benzomorphan Analgesics

Feature TypeRole in Target EngagementMoxazocine Modification
Hydrophobic AromaticVan der Waals interactionsExtended arylalkyl substituents
H-Bond AcceptorBinding to receptor residuesIntroduction of ether linkages
Positive Ionizable NSalt bridge formationN-methyl to N-allyl substitution
Steric ExclusionConformational selectivityBulky C-5/C-9 substituents

Moxazocine incorporated N-allyl substitutions and C-ring expansions, altering the molecule’s 3D pharmacophore geometry. These changes aimed to enhance KOR affinity while reducing MOR efficacy—a design principle validated in ligand-based pharmacophore models. Such models, generated using tools like Catalyst or DISCO, overlay active conformers to identify conserved interaction points critical for KOR selectivity. Moxazocine’s modifications optimized distances between its hydrophobic planes and cationic centers to better match KOR’s binding topology versus MOR [4] [8].

Computational studies later confirmed that moxazocine’s enhanced KOR selectivity correlated with its ability to position key pharmacophore elements within 1.5–2.0 Å of ideal KOR interaction residues—achieving a fit score >75% in validated pharmacophore models. This precision distinguished it from earlier benzomorphans like pentazocine or phenazocine, which retained partial MOR activity [4] [7].

Discontinuation and Regulatory Challenges

Despite promising pharmacophore-driven design, moxazocine faced discontinuation due to converging factors:

  • Clinical Efficacy-Side Effect Balance: Early trials revealed dose-limiting dysphoria and sedation—common to KOR agonists—without demonstrating superior analgesia over existing partial agonists (e.g., buprenorphine).
  • Evolving Regulatory Landscape: By the late 1980s, regulatory agencies were implementing stricter requirements for long-term opioid safety data. Moxazocine’s developers could not justify the cost of extended safety studies given its narrow therapeutic window [1] [6].
  • Systemic Regulatory Failures: Broader critiques of agencies like the MHRA—highlighting under-resourced pharmacovigilance systems and reactive (vs. proactive) signal detection—mirrored challenges in advancing complex opioids. The Yellow Card system’s limitations (e.g., underreporting, lack of follow-up) impeded robust risk-benefit assessments for marginal analgesics like moxazocine [5].

Regulatory divergence further complicated development. While some European regulators prioritized non-opioid analgesics due to emerging abuse concerns, U.S. agencies remained focused on immediate analgesic efficacy. Moxazocine fell into a gap where its mechanistic novelty (KOR selectivity) was overshadowed by its clinical ambiguity—it neither fulfilled unmet pain needs nor demonstrated clear safety advantages [5] [9].

Table 2: Regulatory Factors Influencing Moxazocine’s Discontinuation

Regulatory ChallengeImpact on MoxazocinePeriod Context
Preclinical Safety StandardsRequired extensive non-abuse liability studiesPost-1980 Controlled Substances Act
Pharmacovigilance GapsInadequate signal detection for psychotomimetic effectsPre-Digital Yellow Card systems
Cost-Benefit ThresholdsHigh development costs vs. modest efficacy gainsOpioid market saturation (1990s)
Regulatory Reciprocity LimitsDisparate EU/US requirements increased complexityPre-ICH harmonization era

Properties

CAS Number

58239-89-7

Product Name

Moxazocine

IUPAC Name

(1S,9R,13R)-10-(cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C18H25NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)21-2)9-13-5-6-14(20)10-15(13)18/h5-6,10,12,16-17,20H,3-4,7-9,11H2,1-2H3/t16-,17+,18+/m1/s1

InChI Key

IOZWXJXXVLARQC-SQNIBIBYSA-N

SMILES

CC12CCN(C(C1OC)CC3=C2C=C(C=C3)O)CC4CC4

Solubility

Soluble in DMSO

Synonyms

Moxazocine; levo-BL 4566; levo-BL-4566; levo-BL4566; Moxazocinum;

Canonical SMILES

CC12CCN(C(C1OC)CC3=C2C=C(C=C3)O)CC4CC4

Isomeric SMILES

C[C@@]12CCN([C@@H]([C@@H]1OC)CC3=C2C=C(C=C3)O)CC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.